2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine
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Overview
Description
2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group and a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines.
Methylsulfinylation: The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Ethanamine Substitution: The ethanamine group can be introduced through a nucleophilic substitution reaction using appropriate amine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium tert-butoxide, N-methylpyrrolidone.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the dechlorinated product.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chloro and methylsulfinyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
Uniqueness
2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine is unique due to the presence of the methylsulfinyl group, which can impart different chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C7H10ClN3OS |
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Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-(6-chloro-2-methylsulfinylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3OS/c1-13(12)7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3 |
InChI Key |
PWUGMNIXBZRMBS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC(=CC(=N1)Cl)CCN |
Origin of Product |
United States |
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